![molecular formula C7H13N3O B1293048 (3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine CAS No. 944901-66-0](/img/structure/B1293048.png)
(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . It is also known as "(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride" .
Synthesis Analysis
The synthesis of this compound involves the activation of tert-butylamidoxime by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide . The reaction is carried out at low temperature (-10°C) and for a short reaction time (30 min), using THF as solvent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.66 . It is a solid at room temperature . The compound is also known to be unstable and can undergo ring-opening, resulting in the formation of substituted diazomethanes .Scientific Research Applications
Synthetic and Biological Significance
The oxadiazole core, specifically the 1,3,4-oxadiazole moiety, is highly regarded in synthetic medicinal chemistry for its diverse pharmacological properties. It serves as a bioisostere for carboxylic acids, carboxamides, and esters, finding applications across various domains such as polymers, luminescence, and corrosion inhibition. Oxadiazoles are integral to developing new drugs for treating numerous diseases due to their efficacy and reduced toxicity. This includes their role in antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic applications. Their unique structural subunit is crucial for the development of new therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
Applications in Material Science and Polymer Technology
Oxadiazoles, especially the 1,3,4-variant, have found significant applications in material science, including as components in plastic scintillators. These materials, often used with polymethyl methacrylate, incorporate various luminescent dyes to alter their scintillation efficiency, optical transparency, and stability under different conditions without compromising performance. The oxadiazole derivatives act as luminescent activators or wavelength shifters, enhancing the material's properties for specific applications (Salimgareeva & Kolesov, 2005).
Metal-Ion Sensing and Photoluminescence
1,3,4-Oxadiazoles are pivotal in developing fluorescent frameworks for chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them an excellent choice for metal-ion sensors, showcasing a broad spectrum of applications beyond pharmacology, into polymers, material science, and organic electronics (Sharma, Om, & Sharma, 2022).
Environmental and Antioxidant Applications
In the environmental domain, synthetic phenolic antioxidants (SPAs) containing oxadiazole structures have been widely used to enhance product shelf life by retarding oxidative reactions. Despite their utility, concerns regarding their environmental presence, human exposure, and potential toxicity have emerged, necessitating further research into novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Safety and Hazards
properties
IUPAC Name |
(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)11-10-6/h4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSNFEHZWICSMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Tert-butyl-1,2,4-oxadiazol-5-YL)methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.